molecular formula C19H34O2 B149864 Methyl linolelaidate CAS No. 2566-97-4

Methyl linolelaidate

Cat. No.: B149864
CAS No.: 2566-97-4
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
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Scientific Research Applications

Biological and Pharmacological Applications

1.1 Anti-inflammatory Properties
Research indicates that methyl linolelaidate may exhibit anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

1.2 Antioxidant Activity
this compound has been studied for its antioxidant properties. It may help mitigate oxidative stress in biological systems, thereby contributing to cellular protection against damage caused by free radicals .

1.3 Metabolomics Research
In metabolomics, this compound serves as a biomarker for various health conditions. Its presence and concentration can be indicative of metabolic disorders, making it a valuable compound in the study of disease mechanisms .

Food Industry Applications

2.1 Emulsifier and Stabilizer
Due to its unique fatty acid structure, this compound can act as an emulsifier in food products. Its ability to stabilize emulsions makes it useful in various food formulations, enhancing texture and shelf-life .

2.2 Flavoring Agent
this compound is also explored for its potential as a flavoring agent in food products. Its sensory properties can enhance the overall flavor profile of certain foods, contributing to consumer preferences .

Cosmetic and Personal Care Products

3.1 Skin Conditioning Agent
In cosmetics, this compound is utilized for its skin-conditioning properties. It helps improve skin texture and hydration, making it a popular ingredient in moisturizers and lotions .

3.2 Antimicrobial Properties
The compound has shown potential antimicrobial activity, which can be beneficial in personal care products aimed at preventing skin infections or maintaining hygiene .

Industrial Applications

4.1 Lubricants and Coatings
this compound's chemical properties allow it to be used as a lubricant or additive in industrial coatings. Its ability to reduce friction and wear makes it suitable for various mechanical applications .

4.2 Biodegradable Plastics
Research is ongoing into the use of this compound in the formulation of biodegradable plastics. Its natural origin and favorable properties could contribute to more sustainable materials in packaging and other applications .

Case Studies

6.1 Oxidation Kinetics Study
A study on the oxidation kinetics of this compound demonstrated that its oxidation rates vary significantly based on environmental conditions such as temperature and concentration . The findings suggest that controlling these factors can enhance the stability of formulations containing this compound.

6.2 Metabolomic Profiling
In a metabolomic study focused on cancer research, this compound was identified as a significant metabolite linked to specific cancer types, providing insights into potential therapeutic targets .

Biological Activity

Methyl linolelaidate, a fatty acid methyl ester derived from linoleic acid, has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.

  • Chemical Formula : C₁₉H₃₄O₂
  • Molecular Weight : Approximately 294.47 g/mol
  • Structure : Contains two trans double bonds at the 9th and 12th carbon positions.

This compound is primarily found in various plants, including Leonurus japonicus and Ageratum conyzoides, where it may play roles in cellular processes and plant defense mechanisms.

Research indicates that this compound exhibits several biological activities through various mechanisms:

  • Anti-inflammatory Effects : The compound has been shown to inhibit lipoxygenase and cyclooxygenase enzymes, which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Antioxidant Properties : this compound demonstrates the ability to scavenge reactive oxygen species (ROS), thereby mitigating oxidative stress in biological systems. This property is crucial for protecting cells from damage caused by oxidative agents .
  • Antifungal Activity : Studies have highlighted its antifungal properties, particularly against pathogenic fungi such as Paracoccidioides spp. The minimum inhibitory concentration (MIC) for this compound against these fungi has been reported at 62.5 µg/mL, suggesting significant antifungal potential .

Biological Activities

The following table summarizes the biological activities of this compound based on current research:

Activity TypeDescriptionReference
Anti-inflammatoryInhibits lipoxygenase/cyclooxygenase activity, reducing inflammation
AntioxidantScavenges ROS, protecting cells from oxidative damage
AntifungalExhibits antifungal activity with MIC values ranging from 15.6 to 500 µg/mL
AntimicrobialShows antimicrobial activity against various bacteria
Modulation of LipidsInfluences lipid metabolism and membrane fluidity

Case Studies

  • Antifungal Study : A study evaluating fatty acid methyl esters (FAMEs), including this compound, demonstrated potent antifungal activity against clinical isolates of Candida species. The study found that FAMEs with higher concentrations of this compound exhibited better antifungal efficacy, with MIC values indicating effectiveness against multiple fungal strains .
  • Antioxidant Activity Evaluation : In a comparative analysis of various fatty acid esters, this compound was shown to possess significant antioxidant capabilities, comparable to well-known antioxidants like ascorbic acid and butylated hydroxytoluene (BHT). This was evidenced by its ability to reduce DPPH radical levels in vitro .

Research Findings

Recent studies have further elucidated the biological impacts of this compound:

  • Inhibition of Lipid Peroxidation : this compound has been shown to inhibit lipid peroxidation processes, which are critical in the pathogenesis of various diseases associated with oxidative stress .
  • Cellular Interaction Studies : Investigations into how this compound interacts with cell membranes revealed its potential to modulate membrane fluidity and permeability, influencing cellular signaling pathways.

Properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linolelaidate
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Record name Methyl linoleate hydroperoxide
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Record name Fatty acids, safflower-oil, Me esters
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Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl (9E,12E)-octadeca-9,12-dienoate
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Record name METHYL LINOLELAIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Methyl linolelaidate and what is its molecular formula and weight?

A1: this compound is the methyl ester of linoleic acid, a trans fatty acid commonly found in partially hydrogenated vegetable oils. Its molecular formula is C19H34O2, and its molecular weight is 294.48 g/mol.

Q2: What is the significance of this compound being found in natural products like Crocodylus moreletii oil and Hura crepitans seed oil?

A2: The presence of this compound in Crocodylus moreletii oil [] and Hura crepitans seed oil [] highlights its natural occurrence. While these sources might not be conventional, it indicates the potential for further exploration of these natural resources for biodiesel production or other applications.

Q3: How does the structure of this compound influence its oxidation stability?

A3: this compound contains two double bonds, making it susceptible to oxidation. This characteristic is particularly relevant in the context of biodiesel production [], where high oxidation stability is desirable. Partial hydrogenation can be employed to reduce the number of double bonds and improve its stability.

Q4: How is Gas Chromatography-Mass Spectrometry (GC-MS) used to analyze this compound?

A5: GC-MS is a powerful analytical technique used for identifying and quantifying this compound in various samples, including plant extracts [, ] and biodiesel products [, , ]. The technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratios. This allows researchers to determine the presence and amount of this compound in a sample.

Q5: What are the potential antibacterial properties of fixed oils containing this compound?

A6: Studies have shown that fixed oils extracted from plants like Bridelia stipularis, which contain this compound as a major component, exhibit antibacterial activity []. This suggests that this compound, along with other compounds in the oil, may contribute to the observed antibacterial effects. Further research is needed to isolate and confirm the specific role of this compound in this context.

Q6: What is the significance of identifying compounds like this compound in traditional medicine, such as the use of Aspilia africana leaf extract for ulcer treatment?

A8: The identification of this compound in the methanolic leaf extract of Aspilia africana [], a plant traditionally used for ulcer treatment, raises interesting research avenues. Further studies can investigate if this compound contributes to the extract's observed gastroprotective effects, potentially leading to the development of novel ulcer treatments.

Q7: Beyond biodiesel and potential medicinal properties, are there other applications of this compound being explored?

A9: Research on this compound extends beyond biodiesel and potential medicinal applications. Its presence in various plant extracts and its chemical properties make it a subject of interest in fields like organic synthesis [] and material science. For instance, its reactivity with peroxides is being investigated [], highlighting its potential use as a building block for synthesizing other valuable chemicals.

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